7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromobenzyl group at the 7th position, a chlorine atom at the 8th position, and two methyl groups at the 1st and 3rd positions of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of 8-chloro-1,3-dimethylxanthine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. The bromobenzyl group and the chlorine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H12BrClN4O2 |
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Molecular Weight |
383.63 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
IYMTZTSOTHWRJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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